molecular formula C15H21N3O2 B1190290 2-({[3-(1H-imidazol-1-yl)propyl]amino}methylidene)-5,5-dimethylcyclohexane-1,3-dione

2-({[3-(1H-imidazol-1-yl)propyl]amino}methylidene)-5,5-dimethylcyclohexane-1,3-dione

Cat. No.: B1190290
M. Wt: 275.35g/mol
InChI Key: HAKKODBLIBLGTM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-({[3-(1H-imidazol-1-yl)propyl]amino}methylidene)-5,5-dimethylcyclohexane-1,3-dione is a complex organic compound that features an imidazole ring, a cyclohexane ring, and a dimethyl group. Imidazole derivatives are known for their wide range of biological activities and applications in various fields such as pharmacology, chemistry, and industry .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-({[3-(1H-imidazol-1-yl)propyl]amino}methylidene)-5,5-dimethylcyclohexane-1,3-dione typically involves the condensation reaction of 3-(1H-imidazol-1-yl)propan-1-amine with a suitable aldehyde or ketone. The reaction conditions often include the use of a solvent such as ethanol or methanol, and a catalyst like acetic acid or p-toluenesulfonic acid .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. The reaction conditions are optimized to ensure high purity and minimal by-products .

Chemical Reactions Analysis

Types of Reactions

2-({[3-(1H-imidazol-1-yl)propyl]amino}methylidene)-5,5-dimethylcyclohexane-1,3-dione can undergo various types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include:

    Oxidizing agents: Hydrogen peroxide, potassium permanganate.

    Reducing agents: Sodium borohydride, lithium aluminum hydride.

    Electrophiles: Halogens, alkyl halides

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation of the imidazole ring can lead to the formation of imidazole N-oxides, while reduction can yield imidazole derivatives with reduced functional groups .

Scientific Research Applications

2-({[3-(1H-imidazol-1-yl)propyl]amino}methylidene)-5,5-dimethylcyclohexane-1,3-dione has several scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential as an enzyme inhibitor and its interactions with biological macromolecules.

    Medicine: Investigated for its potential therapeutic properties, including antifungal, antibacterial, and anticancer activities.

    Industry: Utilized in the development of new materials and chemical processes .

Mechanism of Action

The mechanism of action of 2-({[3-(1H-imidazol-1-yl)propyl]amino}methylidene)-5,5-dimethylcyclohexane-1,3-dione involves its interaction with specific molecular targets and pathways. The imidazole ring can bind to metal ions and enzymes, inhibiting their activity. This compound can also interact with DNA and proteins, affecting their function and stability .

Comparison with Similar Compounds

Similar Compounds

Some similar compounds include:

Uniqueness

What sets 2-({[3-(1H-imidazol-1-yl)propyl]amino}methylidene)-5,5-dimethylcyclohexane-1,3-dione apart is its unique combination of an imidazole ring and a cyclohexane ring with a dimethyl group. This structure provides it with distinct chemical and biological properties, making it a valuable compound for various applications .

Properties

Molecular Formula

C15H21N3O2

Molecular Weight

275.35g/mol

IUPAC Name

3-hydroxy-2-(3-imidazol-1-ylpropyliminomethyl)-5,5-dimethylcyclohex-2-en-1-one

InChI

InChI=1S/C15H21N3O2/c1-15(2)8-13(19)12(14(20)9-15)10-16-4-3-6-18-7-5-17-11-18/h5,7,10-11,19H,3-4,6,8-9H2,1-2H3

InChI Key

HAKKODBLIBLGTM-UHFFFAOYSA-N

SMILES

CC1(CC(=C(C(=O)C1)C=NCCCN2C=CN=C2)O)C

Origin of Product

United States

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